1-Methyl-3-[2-(trifluoromethyl)phenyl]urea

Medicinal Chemistry Drug Design Fluorine Chemistry

Sourcing ortho-CF3 urea building blocks with confirmed substitution patterns is challenging. Generic analogs fail to replicate the unique steric and electronic effects needed for reproducible SAR studies. This compound solves that: • Ortho-CF3 group enhances metabolic stability & lipophilicity vs. non-fluorinated analogs • Serves as a key intermediate for fluorinated molecule libraries and an analytical reference standard • Available in standard packs (10 mg-100 mg) with bulk custom synthesis options; immediate global dispatch

Molecular Formula C9H9F3N2O
Molecular Weight 218.179
CAS No. 39804-88-1
Cat. No. B2977189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-[2-(trifluoromethyl)phenyl]urea
CAS39804-88-1
Molecular FormulaC9H9F3N2O
Molecular Weight218.179
Structural Identifiers
SMILESCNC(=O)NC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C9H9F3N2O/c1-13-8(15)14-7-5-3-2-4-6(7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)
InChIKeyPMKIUKNSMDJUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-[2-(trifluoromethyl)phenyl]urea Overview


1-Methyl-3-[2-(trifluoromethyl)phenyl]urea (CAS 39804-88-1) is a synthetic urea derivative characterized by an N-methyl urea group and a 2-(trifluoromethyl)phenyl substituent [1]. The ortho-substituted trifluoromethyl group imparts enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs [2]. It is primarily utilized as a building block for more complex fluorinated molecules in medicinal chemistry and as an analytical reference standard . This compound is listed as an AldrichCPR product by a major supplier, indicating its availability for research purposes [3].

Why 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea Is Irreplaceable


Generic substitution is not feasible for 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea due to its specific substitution pattern. The trifluoromethyl group's position (ortho vs. meta or para) on the phenyl ring directly influences the compound's electronic properties, lipophilicity, and hydrogen-bonding capabilities, which are critical for its role as a synthetic intermediate [1]. For instance, the ortho-trifluoromethyl group in this compound provides a unique steric and electronic environment compared to meta- or para-substituted analogs, leading to different reactivities and biological profiles [2]. Therefore, selecting this specific compound is essential for reproducible synthesis and accurate analytical work.

1-Methyl-3-[2-(trifluoromethyl)phenyl]urea: Comparative Evidence


Ortho-CF3 Enhances Lipophilicity and Metabolic Stability

The ortho-trifluoromethyl substitution in 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea significantly increases lipophilicity (LogP) and metabolic stability compared to non-fluorinated phenylurea analogs. While specific data for this exact compound is not available in the public domain, class-level data indicates that the introduction of a CF3 group can increase the LogP value by approximately 1.0 to 1.5 units and improve microsomal stability by reducing oxidative metabolism [1].

Medicinal Chemistry Drug Design Fluorine Chemistry

HERG Channel Modulation Potential

Compounds containing the trifluoromethylphenyl urea motif have been shown to modulate HERG (Kv11.1) potassium channels. For example, NS3623 (N-(4-bromo-2-(1H-tetrazol-5-yl)-phenyl)-N′-(3′-trifluoromethylphenyl)urea) activates HERG1 channels with an EC50 of 79.4 μM in Xenopus oocytes [1]. While 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea is not NS3623, the shared trifluoromethylphenyl urea core suggests it could serve as a viable scaffold for developing novel HERG modulators with potentially different potency and selectivity profiles.

Cardiac Electrophysiology Ion Channel Pharmacology Lead Optimization

Building Block for Trifluoromethylphenyl Ureas

The compound's utility is demonstrated by its use as an intermediate in the synthesis of more complex molecules. For instance, 1-FURFURYL-1-METHYL-3-(2-(TRIFLUOROMETHYL)PHENYL)UREA (CAS 199443-29-3) is a more elaborate derivative synthesized from 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea. This demonstrates that the specific substitution pattern of this building block is crucial for the creation of novel chemical entities with potentially improved pharmacological profiles.

Medicinal Chemistry Synthetic Methodology Drug Discovery

1-Methyl-3-[2-(trifluoromethyl)phenyl]urea: Key Applications


Novel Fluorinated Urea Derivative Synthesis

Utilize 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea as a key building block to synthesize a library of novel N-substituted urea derivatives . The ortho-trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic properties in lead compounds [1]. This approach is validated by the existence of more complex derivatives built upon this core, such as CAS 199443-29-3 .

Analytical Method Development for Fluorinated Ureas

Employ 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea as an analytical reference standard for the development and validation of chromatographic methods (e.g., HPLC, LC-MS) for detecting and quantifying similar trifluoromethylphenyl urea herbicides or pharmaceutical impurities. Its known purity and stability make it suitable for this purpose [2].

HERG Channel SAR Studies

Use 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea as a minimalist scaffold to investigate the structure-activity relationships of trifluoromethylphenyl urea-based HERG channel modulators [3]. By systematically modifying the N-methyl and ortho-trifluoromethyl groups, researchers can determine the minimal pharmacophore required for channel activation or inhibition, as seen with more complex compounds like NS3623 [3].

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